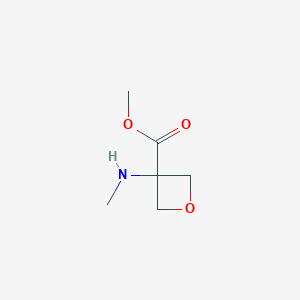

Methyl 3-(methylamino)oxetane-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(methylamino)oxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUNNJCJCKXQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(COC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methylamino)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an alcohol and an amine group. The reaction conditions often include the use of a strong base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of methyl 3-(methylamino)oxetane-3-carboxylate may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)oxetane-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Methyl 3-(methylamino)oxetane-3-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation : This compound can be oxidized to yield oxetane derivatives with additional functional groups.

- Reduction : It can undergo reduction reactions to convert the ester group into an alcohol.

- Substitution : The methylamino group can engage in nucleophilic substitution reactions, broadening its utility in synthetic chemistry.

Table 1: Summary of Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxetane derivatives | KMnO4, CrO3 |

| Reduction | Converts ester to alcohol | LiAlH4 |

| Substitution | Nucleophilic substitution involving methylamino | NaN3 |

Biological Research

In biological contexts, methyl 3-(methylamino)oxetane-3-carboxylate is being studied for its potential pharmaceutical applications . Preliminary research indicates that compounds with similar structures may interact with various enzymes and receptors, influencing metabolic pathways and cellular functions.

- Antimicrobial Properties : Initial studies suggest potential antimicrobial activity, warranting further investigation into its efficacy against specific pathogens.

- Enzyme Modulation : The compound may serve as a modulator or inhibitor in biochemical pathways, which could be beneficial in drug development.

Material Science

The compound has applications in the field of material science , particularly in the development of new materials and polymers. The oxetane ring is recognized for enhancing the stability and performance of polymer films.

- Polymer Synthesis : Methyl 3-(methylamino)oxetane-3-carboxylate can be used to create specialty polymers that exhibit improved physical properties.

- Material Properties : The incorporation of oxetane rings into materials has shown promising results in enhancing mechanical strength and thermal stability.

Medicinal Chemistry

The unique properties of the oxetane ring make methyl 3-(methylamino)oxetane-3-carboxylate a candidate for drug discovery campaigns. Its low molecular weight and high polarity contribute to favorable pharmacokinetic properties.

Case Study: Drug Discovery

Research published in ACS Publications highlights the role of oxetanes in drug discovery, noting their ability to mimic natural products and improve drug efficacy. Methyl 3-(methylamino)oxetane-3-carboxylate could potentially enhance the stability and solubility of new drug candidates, leading to more effective therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 3-(methylamino)oxetane-3-carboxylate involves its interaction with specific molecular targets. The ester and methylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and applications of methyl 3-(methylamino)oxetane-3-carboxylate and its analogs:

*Calculated based on molecular formula.

Physicochemical Properties

- Solubility: Methyl 3-(methylamino)oxetane-3-carboxylate is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its amine and ester groups. In contrast, the bromophenyl derivative () exhibits lower polarity, favoring solubility in dichloromethane or THF .

- Thermal Stability : Oxetanes generally exhibit higher thermal stability than azetidines, with decomposition temperatures exceeding 150°C for most derivatives .

Commercial Availability and Research Use

- Methyl 3-(methylamino)oxetane-3-carboxylate is available from suppliers like Combi-Blocks and CymitQuimica, with prices ranging from €295/100mg to €624/250mg for analogs .

- The Boc-protected and bromophenyl derivatives are prioritized for targeted drug discovery, while the hydroxymethyl variant is common in high-throughput screening .

Biological Activity

Methyl 3-(methylamino)oxetane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique oxetane structure, which contributes to its biological activity and potential applications in drug discovery. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

Methyl 3-(methylamino)oxetane-3-carboxylate features an oxetane ring, a four-membered cyclic ether known for its strain and reactivity. The presence of both a carboxylate group and a methylamino group enhances its chemical reactivity and potential biological interactions. The molecular formula is , with a molecular weight of approximately 131.13 g/mol.

The biological activity of methyl 3-(methylamino)oxetane-3-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar oxetane structures may act as enzyme inhibitors or modulators, influencing metabolic pathways and cellular functions. The mechanism often involves the formation of covalent bonds with nucleophilic sites in biological molecules, leading to biochemical effects such as enzyme inhibition or disruption of cellular processes .

Biological Activity and Applications

Research indicates that methyl 3-(methylamino)oxetane-3-carboxylate may exhibit several pharmacological properties:

Comparative Analysis with Related Compounds

To understand the unique features of methyl 3-(methylamino)oxetane-3-carboxylate, it is helpful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl 3-aminooxetane-3-carboxylate | Oxetane | Contains an amino group instead of methylamine |

| Methyl 3-(dibenzylamino)oxetane-3-carboxylate | Oxetane | Features dibenzyl substitution enhancing lipophilicity |

| Methyl 3-(aminomethyl)oxetane-3-carboxylate | Oxetane | Contains an aminomethyl group affecting reactivity |

These compounds illustrate variations in substituents that influence their reactivity and potential biological activities, highlighting the uniqueness of methyl 3-(methylamino)oxetane-3-carboxylate within this chemical family.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of oxetanes in drug discovery campaigns. For instance:

- Oxidative Metabolism : Research has shown that selected oxetanes can be metabolized by human microsomal epoxide hydrolase (mEH), offering potential advantages in avoiding clearance by cytochrome P450 enzymes, which are often responsible for drug-drug interactions .

- Stability Studies : Investigations into the stability of oxetanes under various conditions indicate that their stability is largely dictated by the substitution pattern on the ring. This insight is crucial for designing compounds with desirable pharmacokinetic properties .

Q & A

Q. How does the compound’s conformational flexibility influence its pharmacokinetic properties?

- Methodology : Rotational energy barriers (determined via variable-temperature NMR) correlate with metabolic stability in liver microsome assays. Rigid oxetane scaffolds improve oral bioavailability compared to acyclic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.